molecular formula C13H18ClNO2 B1377128 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1427379-41-6

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1377128
CAS No.: 1427379-41-6
M. Wt: 255.74 g/mol
InChI Key: VCGRXPMMMNLEKJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyridine ring substituted with a 3,4-dimethoxyphenyl group, making it an interesting subject for research in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and a suitable amine, such as pyrrolidine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine is then reduced, often using a reducing agent like sodium borohydride, to yield the tetrahydropyridine ring structure.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the tetrahydropyridine ring, often using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Fully saturated tetrahydropyridine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in the amine structure.

    1,2,3,6-Tetrahydropyridine: Lacks the 3,4-dimethoxyphenyl substitution, making it less complex.

    Mescaline: Contains a similar phenyl ring with methoxy groups but has a different overall structure.

Uniqueness: 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of the tetrahydropyridine ring and the 3,4-dimethoxyphenyl group. This structural combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-5,9,14H,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRXPMMMNLEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-41-6
Record name Pyridine, 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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